

A Comparative Spectroscopic Analysis of Chlorophenyl-Pyrazole-Carbaldehyde Isomers

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Compound of Interest

Compound Name: 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

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A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of key chlorophenyl-pyrazole-carbaldehyde isomers. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural isomers of chlorophenyl-pyrazole-carbaldehyde are of significant interest in medicinal chemistry and drug development due to their potential as versatile pharmacophores. Distinguishing between these isomers is crucial for structure-activity relationship (SAR) studies and ensuring the synthesis of the correct target molecule. This guide presents a comprehensive comparison of the spectroscopic data for various isomers, facilitating their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for different isomers of chlorophenyl-pyrazole-carbaldehyde. The data has been compiled from various scientific sources and provides a basis for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	Aldehyde Proton (CHO)	Pyrazole Protons	Phenyl Protons	Other Protons
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde	~9.9	H3: ~8.1, H5: ~8.3	7.5-7.8 (multiplet)	-
3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde	~9.8-10.0	H5: ~8.4	7.4-7.8 (multiplet)	-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde	~10.1	-	7.3-7.6 (multiplet)	CH ₃ : ~2.5
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde	~10.0	H5: ~8.5	7.2-7.9 (multiplet)	-
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde	~9.9	H3: ~8.0, H5: ~8.2	7.4-7.7 (multiplet)	-

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Table 2: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Isomer	C=O Stretch (Aldehyde)	C=N Stretch (Pyrazole)	C-Cl Stretch	Aromatic C-H Stretch
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde	~1680-1700	~1550-1590	~1090	~3050-3100
3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde	~1670-1690	~1540-1580	~1050-1100	~3060-3110
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde	~1660-1680	~1560-1600	~1070	~3040-3090
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde	~1675-1695	~1555-1595	~1085	~3055-3105

Table 3: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion [M] ⁺	Key Fragment Ions
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde	206/208	177/179 ([M-CHO] ⁺), 111/113 ([Cl-C ₆ H ₄] ⁺)
3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde	240/242/244	211/213/215 ([M-CHO] ⁺), 145/147/149 ([Cl ₂ -C ₆ H ₃] ⁺)
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde	220/222	191/193 ([M-CHO] ⁺), 111 ([C ₆ H ₅ N ₂] ⁺), 77 ([C ₆ H ₅] ⁺)
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde	284/286	255/257 ([M-CHO] ⁺), 111/113 ([Cl-C ₆ H ₄] ⁺), 77 ([C ₆ H ₅] ⁺)

Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

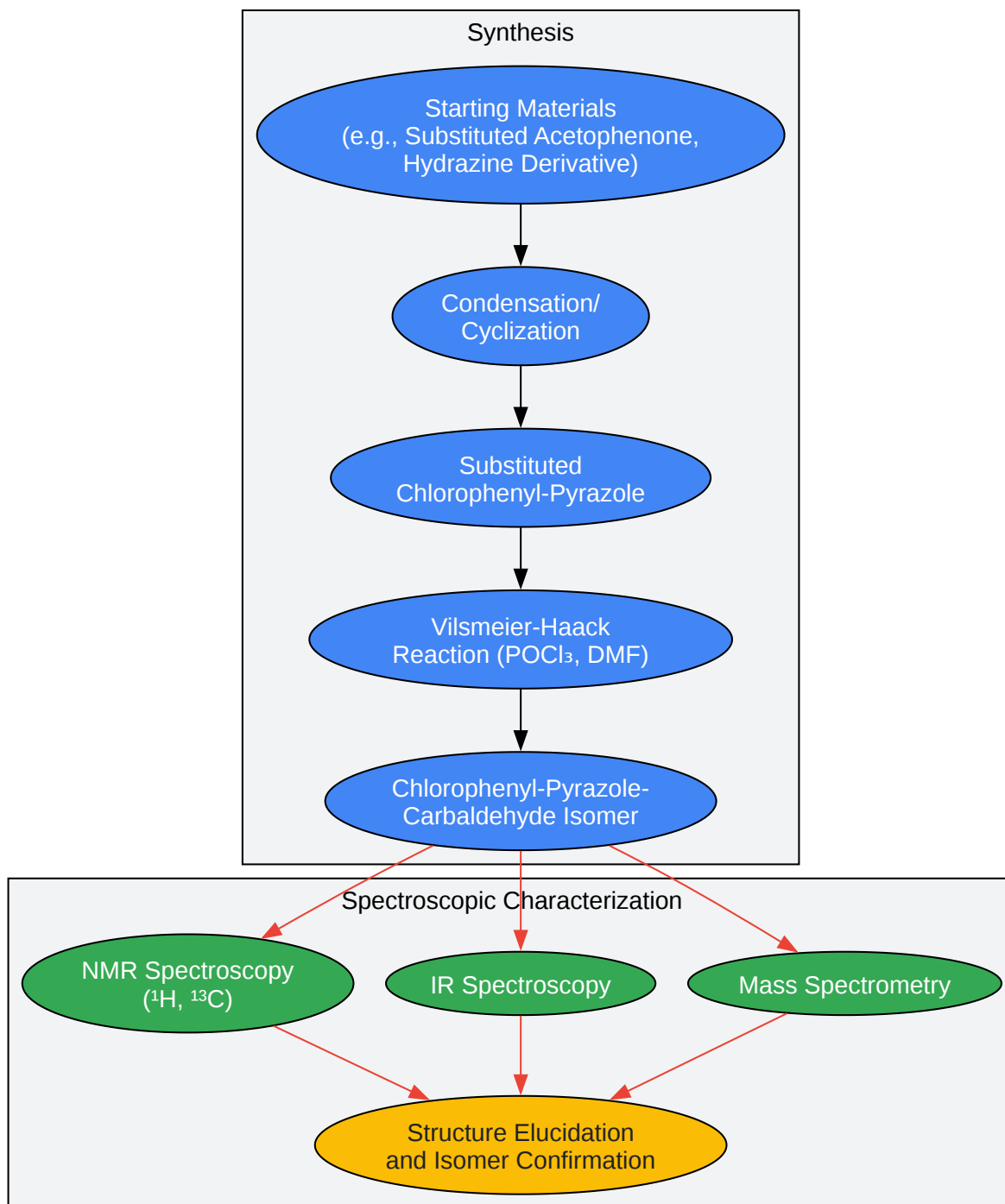
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in a suitable deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer. Solid samples were typically prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the vibrational frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron ionization (EI) was a common method for generating molecular ions and fragment ions. The mass-to-charge ratios (m/z) of the detected ions are reported.

Synthesis and Characterization Workflow

The synthesis of chlorophenyl-pyrazole-carbaldehyde isomers often involves a multi-step process, culminating in the formation of the pyrazole ring and the introduction of the carbaldehyde group, frequently via the Vilsmeier-Haack reaction.^[1] The subsequent characterization is crucial to confirm the structure of the desired isomer.



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Caption: Synthetic and characterization workflow for chlorophenyl-pyrazole-carbaldehyde isomers.

This guide provides a foundational comparison of spectroscopic data for various chlorophenyl-pyrazole-carbaldehyde isomers. For definitive structural assignment, it is recommended to utilize a combination of these techniques and, when possible, confirm the structure through single-crystal X-ray diffraction.

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References

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